N-(1-Pyrenyl)maleimide

Catalog No.
S594627
CAS No.
42189-56-0
M.F
C20H11NO2
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Pyrenyl)maleimide

CAS Number

42189-56-0

Product Name

N-(1-Pyrenyl)maleimide

IUPAC Name

1-pyren-4-ylpyrrole-2,5-dione

Molecular Formula

C20H11NO2

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H

InChI Key

NPTUGEKDRBZJRE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O

Synonyms

N-(1-pyrene)maleimide, N-(1-pyrenyl)maleimide, N-(3-pyrene)maleimide, N-pyrene-maleimide, N-pyrenemaleimide

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O
  • Fluorescence

    NPM is non-fluorescent in its free state but becomes highly fluorescent upon binding to specific molecules. This property allows researchers to track and quantify its interactions with other molecules. Source: National Institutes of Health, [PubMed: ]

  • Thiol reactivity

    NPM reacts specifically with thiol groups, which are functional groups found in many biomolecules like proteins and certain amino acids. This selective reactivity makes NPM valuable for labeling and studying these molecules. [Source: Sigma-Aldrich, ]

Here are some specific research applications of N-(1-Pyrenyl)maleimide:

Protein-protein interactions

NPM can be used to study interactions between proteins by labeling one protein with NPM and observing its binding to another protein through fluorescence changes. Source: National Institutes of Health, [PubMed: ]

Glutathione detection

NPM can be used to detect and quantify glutathione disulfide (GSSG), a molecule involved in cellular antioxidant defense mechanisms. By cleaving GSSG, NPM increases fluorescence, allowing researchers to measure GSSG levels in biological samples. [Source: Sigma-Aldrich, ]

Biosensor development

NPM's fluorescence properties can be exploited to develop biosensors for various biomolecules. By attaching NPM to a specific binding molecule, researchers can create sensors that detect the target molecule through changes in fluorescence intensity. [Source: Sigma-Aldrich, ]

N-(1-Pyrenyl)maleimide is a chemical compound characterized by its unique structure, which consists of a maleimide moiety conjugated with a pyrene group. Its molecular formula is C20H11NO2C_{20}H_{11}NO_{2}, and it has a molecular weight of 297.31 g/mol. The compound is notable for its fluorescent properties, making it useful in various biochemical applications, particularly in the study of proteins and nucleic acids. The pyrene group provides strong fluorescence upon excitation, while the maleimide functionality allows for selective reactions with thiol groups, facilitating bioconjugation processes .

NPM acts as a fluorescent labeling reagent. It covalently attaches to thiol groups in biomolecules via Michael addition with the maleimide group. This labeling strategy allows researchers to track and visualize the biomolecule of interest due to the inherent fluorescence of the pyrenyl moiety. Additionally, the pyrene group's unique photophysical properties enable further applications like fluorescence resonance energy transfer (FRET) for studying protein-protein interactions.

  • Skin and Eye Irritation: NPM can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling.
  • Light Sensitivity: As mentioned earlier, NPM is light-sensitive and can degrade upon exposure to light. Store the compound in the dark at -20°C [].

N-(1-Pyrenyl)maleimide exhibits significant biological activity primarily due to its ability to label biomolecules. Its reactivity with thiols enables the tracking and study of proteins in various biological contexts. The fluorescent properties allow for visualization in cellular assays and imaging studies. Additionally, it has been utilized in the development of biosensors and diagnostic tools owing to its sensitivity and specificity in detecting thiol-containing compounds .

Several methods have been developed for synthesizing N-(1-Pyrenyl)maleimide:

  • Direct Reaction: The compound can be synthesized through the direct reaction of maleic anhydride with pyrene derivatives under controlled conditions, typically involving heat or a catalyst.
  • Functionalization of Pyrene: Another approach involves the functionalization of pyrene with maleimide through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the maleimide moiety.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

N-(1-Pyrenyl)maleimide has a wide range of applications:

  • Bioconjugation: It is extensively used for labeling proteins and peptides in research, enabling the study of protein interactions and dynamics.
  • Fluorescent Probes: The compound serves as a fluorescent probe in various assays, including enzyme activity studies and cellular imaging.
  • Biosensors: Its reactivity with thiols makes it suitable for developing biosensors that detect specific biomolecules or changes in cellular environments.
  • Polymer Chemistry: It is utilized in synthesizing polymeric materials with enhanced optical properties for applications in materials science .

Interaction studies involving N-(1-Pyrenyl)maleimide focus on its reactivity with thiol-containing compounds. These studies aim to understand how effectively it labels different proteins and how environmental factors (such as pH and ionic strength) influence its reactivity. Additionally, researchers explore its potential as a probe for studying protein conformational changes and dynamics within cellular systems .

Several compounds share structural similarities with N-(1-Pyrenyl)maleimide, each exhibiting unique properties:

Compound NameStructure/PropertiesUnique Features
MaleimideContains only the maleimide moietyReacts with thiols but lacks fluorescence
PyreneFluorescent polycyclic aromatic hydrocarbonStrong fluorescence but does not react with thiols
N-(2-Pyrenyl)maleimideSimilar structure but with a different pyrene positionMay exhibit different reactivity patterns
4-Maleimidobutyric AcidA carboxylic acid derivative of maleimideUsed for conjugating biomolecules via amine groups
N-(1-Naphthyl)maleimideSimilar to N-(1-Pyrenyl)maleimide but less fluorescentLess intense fluorescence compared to pyrene

N-(1-Pyrenyl)maleimide stands out due to its combination of strong fluorescence and selective reactivity with thiols, making it particularly valuable in biochemical research compared to other similar compounds that may lack one or both of these features .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

297.078978594 g/mol

Monoisotopic Mass

297.078978594 g/mol

Heavy Atom Count

23

UNII

9SZY1M545Z

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-14

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